1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone
Description
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone is a phosphoranylidene-substituted ethanone derivative characterized by a 4-methoxyphenyl group attached to the carbonyl carbon and a triphenylphosphoranylidene moiety at the adjacent position. This compound belongs to a class of organophosphorus reagents often utilized in Wittig and related reactions for alkene synthesis .
Properties
CAS No. |
53094-78-3 |
|---|---|
Molecular Formula |
C27H24O2P+ |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C27H24O2P/c1-29-23-19-17-22(18-20-23)27(28)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3/q+1 |
InChI Key |
WIIVDSFRQCXNIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with triphenylphosphine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone (CAS 81995-11-1)
- Key Differences : Replaces the 4-methoxy group with a 2-hydroxyphenyl substituent.
- For instance, hydroxylated derivatives may exhibit stronger intermolecular interactions compared to methoxy-substituted analogues, influencing crystallization behavior .
2.1.2. 1-[1,1'-Biphenyl]-4-yl-2-(triphenylphosphoranylidene)ethanone
- Key Differences : Substitutes the 4-methoxyphenyl group with a biphenyl moiety.
- This structural variation may improve yields in alkene synthesis for sterically demanding substrates .
2.1.3. 1-(4-Methylphenyl)-2-(triphenylphosphoranylidene)ethanone
- Key Differences : Replaces the methoxy group with a methyl group.
- Impact : The electron-donating methyl group moderately increases electron density compared to methoxy, which could slightly reduce electrophilicity at the carbonyl carbon .
Functional Analogues
2.2.1. 1-(4-Methoxyphenyl)-2-(tetrazolylthio)ethanone Derivatives
- Examples: Compounds such as 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7e) .
- Key Differences : Replace the phosphoranylidene group with sulfonylpiperazinyl-tetrazolylthio moieties.
- Impact : These derivatives exhibit biological activity (e.g., antiproliferative effects) rather than utility in synthetic chemistry. The tetrazole and sulfonyl groups enhance hydrogen-bonding and electrostatic interactions, making them suitable for drug discovery .
2.2.2. 1-(4-Methoxyphenyl)ethanone Thiosemicarbazones
- Examples : (E)-5-(4-Methoxyphenyl)-2-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)thiazole .
- Key Differences : Incorporate hydrazinecarbothioamide and thiazole rings.
- Impact : These compounds demonstrate antimicrobial activity, highlighting how structural modifications can shift applications from synthetic reagents to bioactive molecules .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Compounds
Reactivity Insights:
- Phosphoranylidene Derivatives: The triphenylphosphoranyl group in 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone facilitates nucleophilic attack at the carbonyl carbon, a critical step in Wittig olefination. The 4-methoxy group’s electron-donating nature may slightly reduce electrophilicity compared to electron-withdrawing substituents .
- Thiosemicarbazones : The presence of thioamide groups in analogues like compound 2 enhances metal-chelation capacity, which is pivotal for their antimicrobial activity .
Biological Activity
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone, a compound that integrates a methoxyphenyl moiety with a triphenylphosphoranylidene structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into various studies that highlight its antioxidant, anticancer, and antimicrobial properties, supported by data tables and case studies.
Chemical Structure
The chemical structure of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone can be represented as follows:
Antioxidant Activity
Research indicates that derivatives of compounds similar to 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone exhibit notable antioxidant properties. For instance, the DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of related compounds. The results suggest that some derivatives show antioxidant activity surpassing that of ascorbic acid by approximately 1.4 times .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 80% | 1.4 times higher |
| Compound B | 70% | Comparable |
| Compound C | 55% | Lower |
Anticancer Activity
The anticancer potential of 1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone has been investigated through various in vitro assays. Notably, studies have demonstrated its cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate that the compound exhibits greater cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against specific cancer types .
Case Study: Anticancer Efficacy
In a study evaluating several derivatives, it was found that compounds with similar structures reduced cell viability significantly:
- U-87 Cell Line : Viability reduced by up to 80% at a concentration of 100 µM.
- MDA-MB-231 Cell Line : Viability reduced by approximately 40% at the same concentration.
This indicates a promising avenue for further development in cancer therapeutics.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| U-87 | 25 | 20% |
| MDA-MB-231 | 30 | 60% |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been assessed. The results from various assays indicate that derivatives of triphenylphosphoranylidene compounds exhibit significant antifungal activity against strains such as Candida albicans with MIC values ranging from 37 to 124 µg/mL .
Table 3: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 50 |
| Compound E | Escherichia coli | 100 |
| Compound F | Staphylococcus aureus | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
